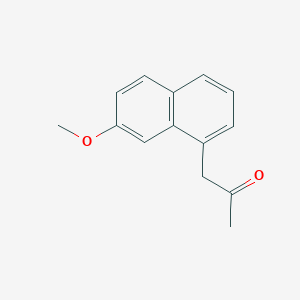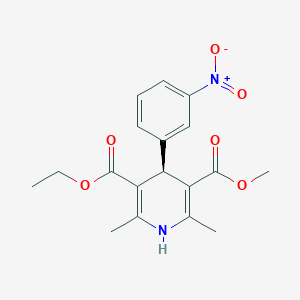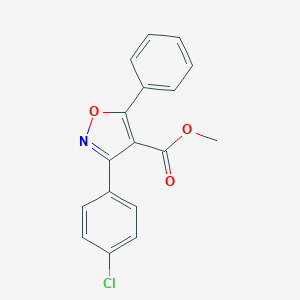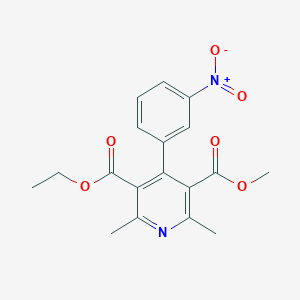
1,6,8-Trideoxyshanzhigenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,8-Trideoxyshanzhigenin (1,6,8-TDSG) is a naturally occurring polyhydroxy-alkylated flavonoid found in a variety of plants, including the Chinese herb Shanzhizi (Chloranthus spicatus). It has been studied for its potential anti-inflammatory, antioxidant, and anticancer activities. The aim of
Applications De Recherche Scientifique
Genetic Encoding and Labeling of Proteins
Genetic Encoding and Labeling of Aliphatic Azides and Alkynes in Recombinant Proteins : This study demonstrates the use of an orthogonal tRNA synthetase/tRNA pair for site-specific incorporation of unnatural amino acids containing azide and alkyne groups into recombinant proteins in E. coli. The methodology enables site-specific labeling of proteins with biotin or fluorophores via click chemistry, offering a powerful tool for protein research (Nguyen et al., 2009).
Lanthipeptides with Antinociceptive Activity
Synthesis and Biological Activity of Condensed 1,2,4-Triazoles
Synthesis, Biological Activity, and Molecular Modeling of a New Series of Condensed 1,2,4-Triazoles : This research explores the creation and analysis of condensed 1,2,4-triazole derivatives with potential antidiabetic and antioxidant activities. The study also investigates these compounds' interactions with enzymes and their antioxidant mechanism, providing insights into the development of new therapeutic agents (El Bakri et al., 2019).
Conversion of Hydrocarbons by Membrane-bound Methane Monooxygenase
Controlled Oxidation of Hydrocarbons by the Membrane-bound Methane Monooxygenase : Investigating the catalytic conversion of methane to methanol by particulate methane monooxygenase (pMMO) provides insights into the biochemical conversion of natural gas into more usable forms. The study suggests pMMO's utility in biotechnological applications for methane utilization and conversion (Chan & Yu, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-6-2-3-7-8(6)4-13-5-9(7)10(11)12/h5-8H,2-4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACOJCUIVGRIKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1COC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)











![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)